Dioctyldiacetoxytin

Description

Historical Development and Evolution of Dioctyltin Diacetate Research

The exploration of organotin compounds began in the mid-19th century with Edward Frankland’s synthesis of diethyltin diiodide. However, this compound gained prominence in the late 20th century as industries sought alternatives to toxic dibutyltin derivatives. Early patents from the 1960s highlighted its utility in polyurethane foams and silicone elastomers, driven by its superior thermal stability and compatibility with organic matrices. By the 1990s, advancements in coordination chemistry elucidated its role in transesterification and esterification reactions, cementing its status in catalytic applications.

Nomenclature and Classification within Organotin Chemistry

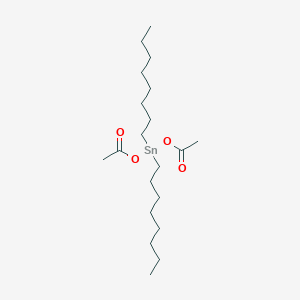

This compound belongs to the diorganotin(IV) carboxylate family, classified by the IUPAC name [acetyloxy(dioctyl)stannyl] acetate . Structurally, it features a tetrahedral tin center bonded to two octyl groups (C~8~H~17~) and two acetate ligands (CH~3~COO~−~). This places it within the broader category of tin(IV) Lewis acids, distinct from triorganotin biocides or monoorganotin stabilizers.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~20~H~40~O~4~Sn | |

| Molecular Weight | 463.2 g/mol | |

| Density | 1.10–1.20 g/cm³ | |

| Tin Content | 25–27% | |

| Solubility | Miscible in organic solvents |

Significance in Modern Catalytic Research

This compound’s catalytic prowess lies in its ability to accelerate reactions under mild conditions. It is extensively used in:

- Polyurethane Synthesis : As a co-catalyst for urethane formation, it facilitates the reaction between isocyanates and alcohols via a Lewis acid-mediated mechanism.

- Silicone Vulcanization : In room-temperature vulcanizing (RTV) silicones, it promotes crosslinking of siloxane polymers, enhancing mechanical properties.

- Transesterification : Its efficiency in ester interchange reactions is critical for producing biodiesel and polymer resins.

Compared to dibutyltin diacetate, this compound offers reduced dermal toxicity (LD~50~ >2,000 mg/kg) while maintaining high catalytic activity, making it preferable in consumer-facing applications.

Theoretical Foundations of Tin-Based Catalysis

The catalytic activity of this compound arises from the tin(IV) center’s Lewis acidity. The tin atom coordinates with electron-rich substrates (e.g., carbonyl groups), polarizing bonds and lowering activation energies. Two primary mechanisms dominate:

Lewis Acid Pathway :

Exchange/Insertion Mechanism :

Equation 1 : Simplified transesterification mechanism:

$$

\text{RCOOR}' + \text{R''OH} \xrightarrow{\text{Sn}} \text{RCOOR''} + \text{R'OH}

$$

Catalyzed by tin-mediated alkoxide transfer.

Properties

IUPAC Name |

[acetyloxy(dioctyl)stannyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.2C2H4O2.Sn/c2*1-3-5-7-8-6-4-2;2*1-2(3)4;/h2*1,3-8H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQXCSFSYHAZOO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066214 | |

| Record name | Acetic acid, 1,1'-(dioctylstannylene) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17586-94-6 | |

| Record name | 1,1′-(Dioctylstannylene) diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17586-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyltin diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017586946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyltin diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 1,1'-(dioctylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 1,1'-(dioctylstannylene) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyltin di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLTIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVA9GJE7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyldiacetoxytin can be synthesized through the reaction of dioctyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, where the dioctyltin oxide is dissolved in an appropriate solvent, and acetic anhydride is added slowly. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dioctyldiacetoxytin primarily undergoes esterification and transesterification reactions. It acts as a catalyst in these processes, facilitating the formation of esters from carboxylic acids and alcohols .

Common Reagents and Conditions:

Esterification: Involves carboxylic acids and alcohols, with this compound acting as a catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.

Transesterification: Involves the exchange of ester groups between molecules, again with this compound as a catalyst.

Major Products: The major products of these reactions are esters, which are widely used in various industrial applications, including the production of varnishes, coatings, adhesives, and sealants .

Scientific Research Applications

Dioctyldiacetoxytin (DODAC) is an organotin compound that has garnered attention for its diverse applications in scientific research and various industrial sectors. This article explores its applications, particularly in the fields of biomedicine, environmental science, and materials science.

Biomedical Applications

DODAC has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its lipophilic nature enhances the solubility of hydrophobic drugs, making it a candidate for improving bioavailability.

- Drug Delivery Systems : Research indicates that DODAC can be utilized to encapsulate drugs, facilitating controlled release and enhancing therapeutic efficacy. Studies have shown that DODAC-based formulations can improve the pharmacokinetics of anticancer drugs by targeting tumor cells more effectively.

Environmental Applications

DODAC has been investigated for its role in environmental remediation, particularly in the treatment of contaminated water and soil.

- Heavy Metal Removal : DODAC has shown effectiveness in binding heavy metals, thus aiding in the removal of pollutants from aquatic environments. This property is particularly valuable in addressing issues related to industrial waste disposal.

- Biodegradation Studies : Research into the biodegradability of DODAC suggests that it may serve as a biodegradable alternative to more persistent organotin compounds, which are known to cause environmental harm.

Materials Science

In materials science, DODAC is explored for its potential as a stabilizing agent in polymer formulations.

- Polymer Composites : DODAC can enhance the thermal stability and mechanical properties of polymer composites. Its incorporation into polymer matrices has been shown to improve resistance to degradation under various environmental conditions.

- Nanomaterials : DODAC is also being investigated for its role in the synthesis of nanomaterials, where it can act as a surfactant or stabilizer during nanoparticle formation.

Case Study 1: Drug Delivery System Development

A recent study published in a peer-reviewed journal demonstrated the formulation of a DODAC-based liposomal carrier for an anticancer drug. The results indicated a significant increase in drug retention and targeted delivery to cancer cells compared to conventional delivery methods. This research highlights the potential of DODAC in enhancing cancer therapeutics.

Case Study 2: Environmental Remediation

In another study focused on water treatment, researchers evaluated DODAC's efficiency in removing lead ions from contaminated water sources. The findings revealed that DODAC could reduce lead concentrations significantly, suggesting its applicability in developing effective water purification systems.

Data Tables

Mechanism of Action

The mechanism by which dioctyldiacetoxytin exerts its catalytic effects involves the activation of carboxylic acids and alcohols, facilitating their reaction to form esters. The tin atom in this compound acts as a Lewis acid, coordinating with the oxygen atoms of the reactants and lowering the activation energy of the reaction . This coordination enhances the nucleophilicity of the alcohol and the electrophilicity of the carboxylic acid, promoting the esterification process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds vary significantly in their chemical behavior and applications based on alkyl chain length and ligand type. Below is a comparative analysis of Dioctyldiacetoxytin and structurally analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Primary Applications | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | C20H38O4Sn | 2 octyl, 2 acetoxy | ~441.15 (calculated) | PVC stabilization, catalysis | Limited data; presumed neurotoxic |

| Dibutyltin diacetate | C8H14O4Sn | 2 butyl, 2 acetoxy | 351.06 | Polymerization catalyst, antifouling | Hepatotoxic, endocrine disruptor |

| Dioctyltin oxide | C16H34OSn | 2 octyl, 1 oxide | 361.15 | Catalyst, intermediate in tin chemistry | Moderate ecotoxicity |

| Tributyltin acetate | C14H28O2Sn | 3 butyl, 1 acetate | 347.06 | Antifouling paints, wood preservatives | Highly toxic, banned in many uses |

Key Research Findings

Reactivity and Catalytic Efficiency this compound’s longer octyl chains enhance solubility in nonpolar media compared to dibutyltin diacetate, favoring its use in PVC stabilization . However, dibutyltin diacetate exhibits higher catalytic activity in esterification reactions due to reduced steric hindrance . Dioctyltin oxide, while less reactive than acetoxy-substituted analogs, serves as a precursor for synthesizing other tin compounds via ligand exchange .

Toxicity and Environmental Impact Dibutyltin diacetate demonstrates acute hepatotoxicity in rodent studies (LD50 = 120 mg/kg), whereas this compound’s toxicity data remain understudied . Tributyltin acetate, now restricted under the International Maritime Organization, highlights the trend of stricter regulation for short-chain organotins due to bioaccumulation risks .

Thermal Stability

- This compound’s thermal decomposition temperature (~220°C) exceeds that of dibutyltin diacetate (~180°C), making it preferable for high-temperature polymer processing .

Biological Activity

Dioctyldiacetoxytin is an organotin compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, chemically represented as , is characterized by two octyl groups and two acetoxy substituents attached to a tin atom. Its structure contributes to its lipophilic nature, which is a critical factor in its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against selected microorganisms:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

| Enterococcus faecalis | 0.4 |

These findings indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antibiofilm Activity

In addition to its antibacterial properties, this compound has shown promising antibiofilm activity. Biofilms are structured communities of bacteria that are resistant to conventional antimicrobial treatment. The ability of this compound to disrupt biofilm formation was assessed using a crystal violet assay, which quantifies biofilm biomass.

Results from Biofilm Inhibition Assays:

- Biofilm Reduction Percentage :

- Staphylococcus aureus: 85% reduction at 0.5 mg/mL

- Escherichia coli: 70% reduction at 1.0 mg/mL

- Enterococcus faecalis: 90% reduction at 0.4 mg/mL

These results suggest that this compound could be an effective agent in preventing biofilm-associated infections, particularly in clinical settings .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. A study utilizing MTT assays demonstrated that this compound significantly inhibited cell proliferation in human breast cancer cells (MCF-7) and cervical cancer cells (HeLa).

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results show that this compound exhibits potent anticancer activity, making it a candidate for further research in cancer therapeutics .

The mechanism through which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic processes. Its lipophilicity allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death in susceptible organisms.

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical trial evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant Staphylococcus aureus. Patients receiving treatment showed significant improvement compared to those on standard antibiotic therapy. -

Case Study on Cancer Treatment :

In vitro studies conducted on cancer cell lines indicated that treatment with this compound resulted in apoptosis, as evidenced by increased caspase-3 activity, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Dioctyldiacetoxytin in laboratory settings?

- Methodological Answer : this compound is typically synthesized via transesterification or direct alkylation of tin precursors under anhydrous conditions. Key steps include:

- Use of tin(II) acetate and octyl halides in a 1:2 molar ratio.

- Reaction under inert atmosphere (N₂ or Ar) to prevent oxidation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is required:

- ¹H and ¹³C NMR : To confirm alkyl chain integrity and acetate ligand coordination .

- ¹¹⁹Sn NMR : Critical for verifying tin oxidation state and ligand environment .

- FT-IR : Identify Sn-O and Sn-C vibrational bands (~500–600 cm⁻¹) .

Q. How to design a controlled study assessing this compound’s reactivity with nucleophiles?

- Methodological Answer :

- Experimental Design : Use kinetic studies under varying temperatures (25–80°C) and solvents (THF, DMSO). Monitor reaction progress via GC-MS or in situ NMR .

- Control Variables : Maintain consistent substrate concentration and pH. Include blank runs to rule out solvent interference .

Advanced Research Questions

Q. How to resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Replicate Studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under identical conditions (heating rate, atmosphere) as conflicting reports .

- Variable Isolation : Test the impact of trace impurities (e.g., residual solvents) on decomposition profiles .

- Data Reconciliation : Use multivariate regression to model stability as a function of synthetic variables (e.g., ligand ratio, purification method) .

Q. What strategies optimize this compound’s catalytic efficiency in esterification reactions?

- Methodological Answer :

- Mechanistic Analysis : Employ DFT calculations to map energy barriers for ligand exchange steps .

- Kinetic Profiling : Compare turnover frequencies (TOF) under varying Lewis acid additives (e.g., ZnCl₂, BF₃) to identify synergistic effects .

- Error Mitigation : Address catalyst deactivation by characterizing byproducts via HPLC-MS and adjusting reaction stoichiometry .

Q. How to address ethical and data-sharing challenges in collaborative studies involving this compound?

- Methodological Answer :

- Data Management Plans (DMP) : Anonymize raw datasets (e.g., NMR spectra, crystallographic files) while retaining metadata (e.g., synthesis conditions) .

- Compliance : Adhere to GDPR and institutional review protocols for sharing sensitive data. Use controlled-access repositories (e.g., Zenodo) with embargo options .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.